molecular formula C18H20N3NaO3S B1678786 Rabeprazole sodium CAS No. 117976-90-6

Rabeprazole sodium

Cat. No.: B1678786
CAS No.: 117976-90-6
M. Wt: 381.4 g/mol
InChI Key: KRCQSTCYZUOBHN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the proton pump , located at the secretory surface of the gastric parietal cells .

Mode of Action

This compound belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug that, in the acidic environment of the parietal cells, turns into its active sulphenamide form . This active form inhibits the H+/K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion. This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), acid suppression can provide symptomatic relief .

Pharmacokinetics

This compound is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The bioavailability of this compound is approximately 52% . It has a protein binding rate of 96.3% and an elimination half-life of approximately 1 hour . The pharmacokinetics of this compound indicate no apparent accumulation of the drug or its thioether metabolite with a 10-mg dose .

Result of Action

The molecular and cellular effects of this compound’s action result in the suppression of gastric acid secretion. This helps in the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. As a prodrug, it turns into its active form in the acid environment of the parietal cells . Formulation type and feeding status can affect the bioavailability and absorption of this compound .

Biochemical Analysis

Biochemical Properties

Rabeprazole Sodium is a prodrug that transforms into its active form in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion . This interaction with the H+, K+ ATPase enzyme is crucial for its function .

Cellular Effects

This compound’s primary cellular effect is the suppression of gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of the gastric parietal cell . This inhibition affects the final transport of hydrogen ions into the gastric lumen .

Molecular Mechanism

This compound works by blocking the H+/K+ ATPase in the parietal cells of the stomach . In the acid environment of these cells, this compound turns into its active sulphenamide form . It then inhibits the H+, K+ ATPase of the gastric cells, suppressing gastric acid secretion .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, some people may need to take it for a few weeks or months, while others might need to take it for longer, even many years . The medicine’s effectiveness can also vary, with some people not needing to take this compound every day and only taking it when they have symptoms .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, rats dosed at 5, 25, or 150 mg/kg/day showed pharmacologically mediated changes, including increased serum gastrin levels and stomach changes, at all dose levels .

Metabolic Pathways

This compound is extensively metabolized in the liver by cytochrome P450, specifically by the CYP2C19 and CYP3A4 isoenzymes . It undergoes degradation by stomach acid if not enteric coated . It also undergoes first-pass metabolism .

Transport and Distribution

This compound is rapidly absorbed following all doses and is concentrated in the acid environment of the parietal cells . As a weak base, it is rapidly absorbed and concentrated in the acid environment of the parietal cells .

Subcellular Localization

This compound primarily localizes in the parietal cells of the stomach . Here, it is protonated, accumulates, and is transformed to an active sulfenamide . This transformation allows it to inhibit the H+/K+ ATPase, thereby suppressing gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rabeprazole sodium is synthesized through a multi-step process. One common method involves the reaction of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine in the presence of sodium hydroxide in ethanol. The reaction mixture is stirred at 50°C for three hours, followed by the addition of purified water to precipitate the product .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and validation .

Chemical Reactions Analysis

Types of Reactions

Rabeprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone, sulfide, and substituted pyridine derivatives .

Properties

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044205
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117976-90-6
Record name Rabeprazole sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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